Technical Guide: Physical Properties and Synthetic Utility of Methyl 3-(aminomethyl)benzoate Hydrochloride
Technical Guide: Physical Properties and Synthetic Utility of Methyl 3-(aminomethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile bifunctional organic compound that serves as a valuable building block in pharmaceutical and chemical research. Its structure, featuring both a primary amine and a methyl ester, allows for its strategic incorporation into a wide array of more complex molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient reagent for various synthetic applications, including the development of novel therapeutic agents.[1] This guide provides an in-depth overview of the core physical properties of Methyl 3-(aminomethyl)benzoate hydrochloride, details on standard experimental methodologies for their determination, and a representative synthetic workflow for its application in amide bond formation.
Core Physical Properties
The physical characteristics of Methyl 3-(aminomethyl)benzoate hydrochloride are crucial for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 201.65 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 180-186 °C | [1] |
| Boiling Point | Data not readily available | |
| Solubility | The hydrochloride salt form enhances solubility, particularly in aqueous media. Specific quantitative data (e.g., g/100 mL) in common solvents like water, methanol, and ethanol are not readily available in the reviewed literature. | [1] |
| Purity | Typically ≥95% or ≥97% (assay dependent) | [1][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [4] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for measuring key physical characteristics of solid compounds like Methyl 3-(aminomethyl)benzoate hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity substance. The capillary method is a standard and widely used technique.
Objective: To determine the temperature range over which the solid sample transitions to a liquid.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: Ensure the Methyl 3-(aminomethyl)benzoate hydrochloride sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.
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Packing the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will enter the tube.
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Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample should be approximately 2-3 mm in height.
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Measurement:
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Place the packed capillary tube into the heating block of the melting point apparatus.
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Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (180-186°C).
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Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
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Purity Assessment: A narrow melting range (e.g., 0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Amide Bond Formation: A Representative Synthetic Workflow
Methyl 3-(aminomethyl)benzoate hydrochloride is an ideal starting material for the synthesis of a wide range of amide-containing molecules, which are prevalent in pharmaceuticals. The following protocol describes a general procedure for the coupling of the primary amine group with a carboxylic acid using a standard coupling agent.
Objective: To synthesize an N-acylated derivative of Methyl 3-(aminomethyl)benzoate hydrochloride via amide bond formation.
Reagents and Solvents:
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Methyl 3-(aminomethyl)benzoate hydrochloride
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A carboxylic acid of choice (R-COOH)
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A peptide coupling reagent (e.g., HATU, HOBt/EDC)
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A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
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Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-(aminomethyl)benzoate hydrochloride (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent.
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Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2.5 equivalents) to the stirred solution to neutralize the hydrochloride salt and the carboxylic acid.
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Activation and Coupling: Add the coupling reagent(s) (e.g., HATU, 1.1 equivalents, or a combination of EDC and HOBt, 1.2 equivalents each).
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
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Work-up:
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Dilute the reaction mixture with an organic solvent such as ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
Logical Workflow for Amide Synthesis
The following diagram illustrates the logical steps involved in a typical amide coupling reaction utilizing Methyl 3-(aminomethyl)benzoate hydrochloride as a key reagent.
Caption: A logical workflow for the synthesis of an N-acylated product using Methyl 3-(aminomethyl)benzoate HCl.


